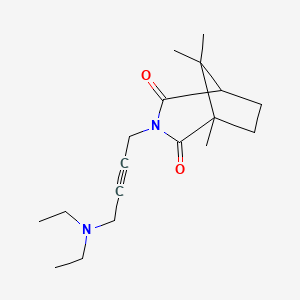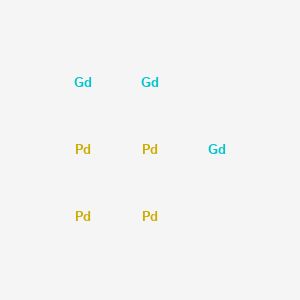
Gadolinium--palladium (3/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–palladium (3/4) is a compound formed by the combination of gadolinium and palladium in a 3:4 ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal widely used in catalysis and electronics. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–palladium (3/4) can be achieved through various synthetic routes. One common method involves the co-precipitation of gadolinium and palladium salts followed by reduction. The salts are dissolved in a suitable solvent, and a reducing agent such as hydrogen gas is introduced to precipitate the metals. The resulting precipitate is then annealed at high temperatures to form the desired compound.
Industrial Production Methods: In industrial settings, gadolinium–palladium (3/4) can be produced using electrodeposition techniques. This involves the deposition of gadolinium and palladium onto a substrate from an electrolyte solution containing their respective ions. The process parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired stoichiometry and properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–palladium (3/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form gadolinium oxide and palladium oxide. It can also participate in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen to organic compounds.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–palladium (3/4) include oxygen, hydrogen, and various organic substrates. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving gadolinium–palladium (3/4) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce gadolinium oxide and palladium oxide, while hydrogenation reactions can yield hydrogenated organic compounds.
Wissenschaftliche Forschungsanwendungen
Gadolinium–palladium (3/4) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties. Palladium-based compounds, on the other hand, are used in drug development and as catalysts in biochemical reactions.
In industry, gadolinium–palladium (3/4) is used in the production of electronic components, such as capacitors and sensors, due to its excellent electrical conductivity and stability. It is also used in the development of advanced materials with tailored magnetic and catalytic properties.
Wirkmechanismus
The mechanism of action of gadolinium–palladium (3/4) depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for the reactants to interact. The gadolinium component enhances the magnetic properties, while the palladium component provides catalytic activity.
In MRI, gadolinium-based compounds enhance the contrast of images by shortening the relaxation time of water protons in the body. This is achieved through the paramagnetic properties of gadolinium, which interacts with the magnetic field of the MRI machine to produce clearer images.
Vergleich Mit ähnlichen Verbindungen
Gadolinium–palladium (3/4) can be compared with other similar compounds, such as gadolinium–platinum and gadolinium–rhodium compounds. These compounds share some similarities in terms of their magnetic and catalytic properties but differ in their specific applications and performance.
For instance, gadolinium–platinum compounds are known for their high catalytic activity in hydrogenation reactions, while gadolinium–rhodium compounds are used in the development of advanced magnetic materials. The unique combination of gadolinium and palladium in a 3:4 ratio provides a balance of magnetic and catalytic properties that make gadolinium–palladium (3/4) particularly valuable in certain applications.
Conclusion
Gadolinium–palladium (3/4) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, and it continues to be an important material in research and development. By comparing it with similar compounds, we can appreciate its unique characteristics and potential for future applications.
Eigenschaften
CAS-Nummer |
51199-82-7 |
|---|---|
Molekularformel |
Gd3Pd4 |
Molekulargewicht |
897.4 g/mol |
IUPAC-Name |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.4Pd |
InChI-Schlüssel |
VTEUIFPMTPQRAO-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Pd].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


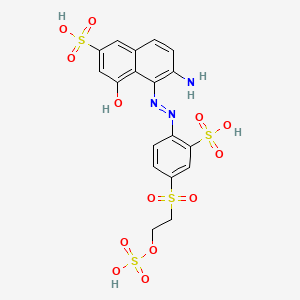

![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
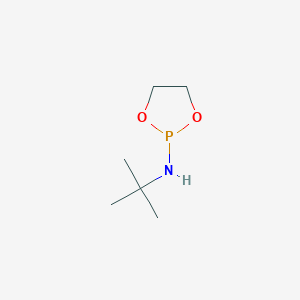
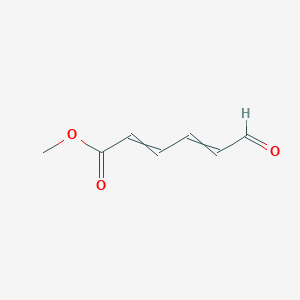
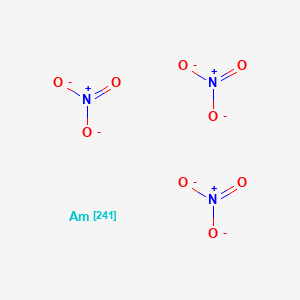
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)



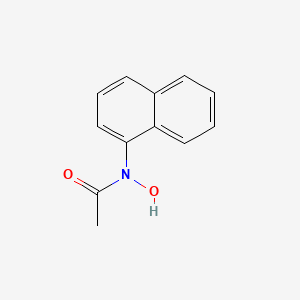
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

